molecular formula C18H24OSi B1442983 {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol CAS No. 947515-76-6

{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol

Cat. No.: B1442983
CAS No.: 947515-76-6
M. Wt: 284.5 g/mol
InChI Key: SZEWDPYNFNJUHJ-UHFFFAOYSA-N
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Description

{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol is an organosilicon compound with the molecular formula C18H24OSi. This compound is characterized by the presence of a silyl group attached to a phenyl ring, which is further substituted with a methanol group. It is primarily used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol typically involves the reaction of {2,4,6-trimethylphenyl}dimethylchlorosilane with phenylmagnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:

  • Reaction of {2,4,6-trimethylphenyl}dimethylchlorosilane with phenylmagnesium bromide

      Reagents: {2,4,6-trimethylphenyl}dimethylchlorosilane, phenylmagnesium bromide

      Conditions: Anhydrous ether, room temperature

      Product: this compound

  • Hydrolysis

      Reagents: Water

      Conditions: Room temperature

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as the compound is primarily used in research settings. the synthetic route described above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol undergoes various types of chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide

      Conditions: Acidic or basic medium

      Products: Corresponding ketones or carboxylic acids

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

      Conditions: Anhydrous conditions

      Products: Corresponding alcohols or hydrocarbons

  • Substitution

      Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide

      Products: Corresponding halides

Common Reagents and Conditions

The common reagents and conditions used in the reactions of this compound include anhydrous solvents, acidic or basic media, and specific oxidizing or reducing agents depending on the desired reaction.

Major Products

The major products formed from the reactions of this compound include ketones, carboxylic acids, alcohols, hydrocarbons, and halides, depending on the type of reaction and reagents used.

Scientific Research Applications

{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol has several scientific research applications, including:

  • Chemistry

    • Used as a precursor in the synthesis of other organosilicon compounds.
    • Employed in the study of silicon-based reaction mechanisms.
  • Biology

    • Investigated for its potential biological activity and interactions with biomolecules.
  • Medicine

    • Explored for its potential use in drug delivery systems due to its unique chemical properties.
  • Industry

    • Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol involves its interaction with specific molecular targets and pathways. The silyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol
  • {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}ethanol
  • {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}propane

Uniqueness

This compound is unique due to its specific silyl group and phenyl ring substitution pattern, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

[2-[dimethyl-(2,4,6-trimethylphenyl)silyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24OSi/c1-13-10-14(2)18(15(3)11-13)20(4,5)17-9-7-6-8-16(17)12-19/h6-11,19H,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEWDPYNFNJUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Si](C)(C)C2=CC=CC=C2CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726229
Record name {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947515-76-6
Record name {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {2-[dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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